molecular formula C13H15IN2O2 B141802 acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- CAS No. 140671-15-4

acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-

Cat. No.: B141802
CAS No.: 140671-15-4
M. Wt: 356.17 g/mol
InChI Key: FJDDSMSDZHURBJ-XSBOKVBDSA-N
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Description

Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- (IUPAC name), also referred to as 2-iodomelatonin in some studies, is a synthetic indole derivative structurally related to melatonin (N-acetyl-5-methoxytryptamine). Its molecular formula is C₁₃H₁₅IN₂O₂, with a molecular weight of 358.17 g/mol . The compound features a 5-methoxyindole core substituted with an iodo group at the 2-position and an acetamide-linked ethyl chain at the 3-position (Figure 1). This structural modification distinguishes it from melatonin, which lacks the iodine substituent.

Synthesis: The compound is synthesized via a multi-step route involving:

Indole core functionalization: Introduction of iodine at the 2-position using sodium iodide under reflux conditions .

Ethylamine side-chain addition: Reaction of the iodinated indole with ethylamine derivatives followed by acetylation .

Properties

CAS No.

140671-15-4

Molecular Formula

C13H15IN2O2

Molecular Weight

356.17 g/mol

IUPAC Name

N-[2-(2-(125I)iodanyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)/i14-2

InChI Key

FJDDSMSDZHURBJ-XSBOKVBDSA-N

SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I

Isomeric SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)[125I]

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I

Synonyms

acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-

Origin of Product

United States

Preparation Methods

Core Indole Synthesis

The 5-methoxyindole scaffold is synthesized via the Fischer indole synthesis or Bischler–Möhlau reaction. A representative approach involves condensing 4-methoxyphenylhydrazine with a ketone precursor under acidic conditions (e.g., HCl/ZnCl₂) to form the indole ring. Subsequent N-alkylation with ethyl bromoacetate introduces the ethylacetamide side chain, followed by hydrolysis and acylation with acetic anhydride.

Regioselective Iodination

Iodination at the indole’s 2-position is achieved using sodium iodide (NaI) and iodine monochloride (ICl) in acetic anhydride under reflux (80–90°C). The methoxy group at position 5 directs electrophilic substitution to the electron-rich 2-position. For radioactive labeling (e.g., iodine-125), Na[125I] is substituted under identical conditions.

Table 1: Key Reaction Conditions for Iodination

ReagentSolventTemperatureTimeYield
NaI, IClAcetic acid80°C4 hr68%
Na[125I], IClAcetonitrileReflux18 hr72%*
N-IodosuccinimideDCM25°C12 hr55%

*Specific activity: 2,175 Ci/mmol.

Optimization of Radiolabeling

Radiolabeled analogs require stringent control to ensure isotopic purity and biological activity. The PMC study by Audinot et al. (2013) details the synthesis of [125I]-2-iodomelatonin analogs, including acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-. Key steps include:

  • Precursor Preparation : 5-Methoxy-N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide is synthesized via bromination of the parent indole.

  • Isotopic Exchange : Bromine is replaced with Na[125I] in acetic anhydride/acetonitrile under reflux.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with HPLC confirming radiochemical purity >98%.

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability:

  • Continuous Flow Reactors : Enhance mixing and heat transfer during iodination, reducing reaction time to 2–3 hours.

  • Crystallization : Ethanol/water mixtures precipitate the product at 4°C, achieving 95% purity.

  • Quality Control : LC-MS and NMR (¹H, 13C) validate structural integrity, while radio-TLC ensures isotopic purity for radiolabeled batches.

Comparative Analysis of Methodologies

Traditional vs. Radiochemical Synthesis

ParameterTraditional MethodRadiochemical Method
Iodine SourceICl, NISNa[125I]
SolventAcetic acidAcetonitrile
Reaction Time4–12 hr18–24 hr
Yield55–68%70–75%*
Purity90–95%>98%

*Includes post-purification recovery.

Challenges and Solutions

  • Regioselectivity : Competing iodination at positions 4 and 6 is mitigated by electron-donating methoxy groups.

  • Radiolysis : Degradation of [125I]-labeled compounds is minimized by storage at −80°C in amber vials.

Pharmacological Validation

Post-synthesis, the compound’s binding affinity for melatonin receptors (MT₁/MT₂) is assessed via competitive radioligand assays. Audinot et al. reported a pKd of 10.16 ± 0.03 for MT₂, confirming its utility in receptor studies .

Chemical Reactions Analysis

Types of Reactions

2-[125I]melatonin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various iodinated derivatives of melatonin and their corresponding metabolites. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Biological Activities

Indole derivatives are known for their diverse biological activities, including:

  • Anticancer Activity : Research indicates that 2-Iodomelatonin exhibits antiproliferative effects against various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit tumor growth through multiple pathways, including modulation of cell cycle progression.
  • Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating chronic inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate that 2-Iodomelatonin has antimicrobial properties against certain bacterial strains, including Staphylococcus aureus, making it a candidate for antibiotic development.

Study on Anticancer Activity

A study focused on the synthesis and biological evaluation of indole derivatives highlighted the significant antiproliferative effects of 2-Iodomelatonin against breast cancer cells. The results indicated an IC50 value in the low micromolar range (approximately 5 µM), demonstrating its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

In vitro experiments showed that treatment with 2-Iodomelatonin resulted in a marked reduction in the secretion of pro-inflammatory cytokines. This property suggests its usefulness in managing conditions such as rheumatoid arthritis and other inflammatory disorders.

Antimicrobial Properties

Research indicated that 2-Iodomelatonin exhibited effective antimicrobial activity with a minimum inhibitory concentration (MIC) of approximately 0.25 μg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Mechanism of Action

2-[125I]melatonin exerts its effects by binding to melatonin receptors, primarily MT1 and MT2, which are G protein-coupled receptors. Upon binding, it activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and phosphoinositide signaling. This leads to various physiological effects, including the regulation of sleep-wake cycles, modulation of immune responses, and antioxidant activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of N-substituted indole acetamides . Key structural analogs and their comparative properties are outlined below:

Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide)

  • Structure : Lacks the 2-iodo substituent.
  • Activity : Binds MT₁/MT₂ receptors (EC₅₀ = 0.1–1 nM) but undergoes rapid hepatic metabolism (t₁/₂ = 20–30 min in humans) via CYP1A2-mediated 6-hydroxylation .
  • Key Difference : The iodine in the target compound enhances receptor binding affinity (predicted) and may reduce metabolic degradation by sterically blocking CYP450 oxidation at the 6-position .

N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide (2-Methylmelatonin)

  • Structure : 2-Methyl group instead of iodine.
  • Activity : Exhibits reduced receptor selectivity compared to melatonin (MT₂ affinity drops by ~50%) due to steric hindrance .

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide

  • Structure : 5-Chloro substituent replaces 5-methoxy.
  • Activity : Shows weaker MT₁/MT₂ activation (EC₅₀ = 10–100 nM) but increased metabolic stability in microsomal assays (t₁/₂ > 60 min) .
  • Key Difference : The 5-methoxy group in the target compound is critical for high-affinity receptor binding , as chloro substituents disrupt hydrogen bonding with Ser110/Ser114 in MT₁ .

N-[2-(2-Iodo-5-hydroxy-1H-indol-3-yl)ethyl]acetamide

  • Structure : 5-Hydroxy instead of 5-methoxy.
  • Activity : Rapid glucuronidation in vivo reduces bioavailability, limiting therapeutic utility .
  • Key Difference : The 5-methoxy group in the target compound prevents phase II metabolism, enhancing oral bioavailability .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Substituents (Indole Position) Molecular Weight (g/mol) MT₁ EC₅₀ (nM) MT₂ EC₅₀ (nM) Metabolic t₁/₂ (min)
Target Compound 2-I, 5-OMe 358.17 0.5* 0.8* 120†
Melatonin 5-OMe 232.28 0.1 0.3 20–30
2-Methylmelatonin 2-Me, 5-OMe 246.31 5.0 10.0 90
N-[2-(5-Cl-Indol-3-yl)EA] 5-Cl 236.70 50 100 >60

*Predicted values based on molecular docking ; †Inferred from structural analogs .

Table 2: Metabolic Pathways

Compound Primary CYP450 Enzymes Major Metabolites
Target Compound CYP3A4, CYP2D6 6-Hydroxy (traces), Deiodo
Melatonin CYP1A2 6-Hydroxymelatonin (90%)
2-Methylmelatonin CYP3A4 2-Methyl-6-hydroxymelatonin

Research Findings and Implications

  • Receptor Specificity : The 2-iodo group in the target compound may enhance MT₂ selectivity by occupying a hydrophobic subpocket absent in MT₁ .
  • Toxicological Profile: No neurotoxicity reported in murine models, contrasting with vincristine and paclitaxel .

Biological Activity

Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- (CAS Number: 140671-15-4) is a compound of interest due to its potential biological activities, particularly in relation to its structural analogs and mechanisms of action. This article explores its biological properties, pharmacological relevance, and findings from various studies.

  • Chemical Formula : C13H15IN2O2
  • Molecular Weight : 358.175 g/mol
  • Density : 1.63 g/cm³
  • Solubility : Soluble in organic solvents like ethanol and DMSO, but sparingly soluble in aqueous solutions .

Acetamide derivatives often exhibit biological activity through interactions with various receptors. Specifically, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide has been identified as a potent agonist of the melatonin receptor MT1. It demonstrates a Ki value of 28 pM and an EC50 value of 11 pM in inhibiting forskolin-stimulated cAMP production in CHO cells expressing human MT1, indicating its high potency compared to melatonin itself .

Antimicrobial Activity

Research indicates that acetamide derivatives can exhibit varying degrees of antimicrobial activity. In studies involving different strains, it was found that certain acetamide analogs showed moderate activity against gram-positive bacteria. The presence of methoxy groups and specific moieties is crucial for enhancing this activity .

Carcinogenic Potential

A significant study on the carcinogenic effects of acetamide involved male Leeds strain rats fed a diet containing 5% acetamide. This study reported a high incidence of hepatocellular carcinomas, suggesting that acetamide may act as an initiator in liver carcinogenesis without causing necrosis or cirrhosis. The findings indicated that treatment led to neoplastic changes within the liver, highlighting the need for caution regarding its use .

Toxicological Studies

Toxicity assessments have shown that while acetamide does not cause acute toxicity in various experimental systems, it has been linked to liver morphology changes and potential carcinogenic effects under prolonged exposure conditions . In vitro studies demonstrated that metabolites like N-hydroxyacetamide did not induce significant necrosis but affected liver cell morphology .

Case Studies and Research Findings

StudyFindings
Dybing et al., 1987 High incidence of hepatocellular carcinomas in male rats treated with 5% acetamide diet.
Flaks et al., 1983 Ultrastructural changes in hepatocytes with minor indications of toxicity after acetamide treatment.
Dubocovich et al., 2019 Acetamide derivatives showed varying antimicrobial activities based on structural modifications.

Q & A

Q. What are the key structural features of N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide, and how do they influence its reactivity?

The compound comprises a 2-iodo-5-methoxyindole core linked via an ethyl chain to an acetamide group. The iodine atom at position 2 of the indole introduces steric and electronic effects, potentially directing electrophilic substitution reactions to other positions (e.g., C-4 or C-6). The 5-methoxy group enhances electron density in the aromatic system, while the acetamide moiety provides hydrogen-bonding sites for biological interactions. Structural analogs with similar frameworks have demonstrated antimicrobial and anticancer properties, suggesting the importance of these functional groups in bioactivity .

Q. What synthetic methodologies are commonly used to prepare N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide?

A two-step approach is typical:

  • Indole core functionalization : Iodination at position 2 of 5-methoxyindole using iodine and oxidizing agents (e.g., HIO₃) under controlled conditions to ensure regioselectivity.
  • Acylation : Reaction of the ethylamine-substituted indole intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide . Purification often involves column chromatography, with structural confirmation via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies protons on the indole ring (e.g., aromatic protons at δ 6.8–7.4 ppm), methoxy group (δ ~3.8 ppm), and acetamide (δ ~2.0 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl (δ ~170 ppm) and iodine-substituted carbon environments.
  • Mass Spectrometry : HRMS validates the molecular ion peak (expected m/z: 358.17 for C13H14IN2O2\text{C}_{13}\text{H}_{14}\text{IN}_2\text{O}_2).
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can regioselective iodination be optimized during synthesis to avoid byproducts?

Regioselective iodination at position 2 of the indole requires precise control of reaction conditions:

  • Use of N-iodosuccinimide (NIS) in acetic acid at 0–5°C to minimize over-iodination.
  • Monitoring reaction progress via TLC or HPLC to halt at the monohalogenated stage.
  • Computational modeling (e.g., DFT calculations) can predict reactive sites and guide reagent selection .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:

  • Comparative assays : Test the compound alongside structurally validated analogs (e.g., 5-methoxy vs. 6-methoxy derivatives) under standardized conditions.
  • Purity validation : Use HPLC (>95% purity) and elemental analysis to exclude confounding factors.
  • Mechanistic studies : Evaluate target engagement (e.g., kinase inhibition or receptor binding) using biophysical methods like SPR or X-ray crystallography .

Q. How does the iodine substituent influence the compound’s metabolic stability and pharmacokinetics?

The iodine atom increases molecular weight and lipophilicity, potentially enhancing membrane permeability but reducing metabolic stability. Advanced studies involve:

  • In vitro microsomal assays : Compare hepatic clearance rates with non-iodinated analogs.
  • Isotope labeling : Use 125I^{125} \text{I}-labeled analogs to track tissue distribution in animal models.
  • Prodrug approaches : Mask the acetamide as a hydrolyzable ester to improve bioavailability .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (temperature, solvent ratios) meticulously, as minor changes can alter yields or regioselectivity .
  • Analytical Cross-Validation : Combine multiple techniques (e.g., NMR with X-ray crystallography for ambiguous stereochemistry) to confirm structural assignments .

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